molecular formula C16H18N6OS B2965456 4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 2097933-86-1

4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2965456
CAS No.: 2097933-86-1
M. Wt: 342.42
InChI Key: KETLLWWPKKFIJF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyridine ring, a pyrazole ring, and a thiadiazole ring. These types of compounds are often used in pharmaceuticals and bioactive compounds .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Thiazole-Aminopiperidine Hybrids as Mycobacterium Tuberculosis Inhibitors

  • A study by Jeankumar et al. (2013) explored thiazole-aminopiperidine hybrids for their inhibitory activity against Mycobacterium tuberculosis. This research is significant as it demonstrates the potential application of thiazole derivatives, which are structurally related to the queried compound, in combating tuberculosis (Jeankumar et al., 2013).

Antimycobacterial Activity of Substituted Pyridine- and Pyrazinecarboxylic Acids

  • Gezginci, Martin, and Franzblau (1998) synthesized and tested compounds related to pyridines and pyrazines, similar in structure to the compound , against Mycobacterium tuberculosis. Their findings contribute to understanding the antimicrobial potential of such compounds (Gezginci, Martin, & Franzblau, 1998).

Novel Pyrazolopyrimidines Derivatives as Anticancer Agents

  • Research by Rahmouni et al. (2016) involved the synthesis of pyrazolopyrimidines derivatives, including those structurally related to the queried compound. These derivatives were evaluated for their anticancer and anti-5-lipoxygenase activities, showcasing their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Synthesis and Biological Evaluation in Medicinal Chemistry

  • Several studies focus on the synthesis and biological evaluation of compounds structurally similar to the queried compound. These include works by Yıldırım et al. (2005), Milosevic et al. (2015), and others, highlighting the significance of these compounds in developing new medicinal agents with potential therapeutic applications (Yıldırım et al., 2005), (Milosevic et al., 2015).

Insecticidal Applications

  • Fadda et al. (2017) investigated the synthesis of heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This research indicates the potential of such compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Mechanism of Action

Properties

IUPAC Name

4-propyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-2-4-14-15(24-21-20-14)16(23)18-7-8-22-11-13(10-19-22)12-5-3-6-17-9-12/h3,5-6,9-11H,2,4,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETLLWWPKKFIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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